4-(2-Methylallyloxy)piperidine

Muscarinic Acetylcholine Receptor M1 GPCR Ligands Radioligand Binding

4-(2-Methylallyloxy)piperidine (CAS 946726-27-8) is a functionalized piperidine building block characterized by a 2-methylallyl ether substituent at the 4-position of the saturated heterocyclic ring. This structural motif distinguishes it from simpler 4-alkoxypiperidines by introducing an allylic double bond adjacent to the oxygen linkage, a feature that influences both its reactivity in subsequent synthetic transformations and its interaction with biological targets.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B7805949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylallyloxy)piperidine
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC(=C)COC1CCNCC1
InChIInChI=1S/C9H17NO/c1-8(2)7-11-9-3-5-10-6-4-9/h9-10H,1,3-7H2,2H3
InChIKeyKTQXQFXHCRNMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylallyloxy)piperidine CAS 946726-27-8: Technical Baseline and Structural Context for Procurement Decisions


4-(2-Methylallyloxy)piperidine (CAS 946726-27-8) is a functionalized piperidine building block characterized by a 2-methylallyl ether substituent at the 4-position of the saturated heterocyclic ring . This structural motif distinguishes it from simpler 4-alkoxypiperidines by introducing an allylic double bond adjacent to the oxygen linkage, a feature that influences both its reactivity in subsequent synthetic transformations and its interaction with biological targets . The compound serves as a versatile intermediate for generating more complex molecular architectures, including ligands targeting G-protein coupled receptors and central nervous system transporters [1]. Its molecular weight is 155.24 g/mol, and it is commercially available at purities up to 98%, making it suitable for both medicinal chemistry exploration and scale-up synthetic processes [2].

4-(2-Methylallyloxy)piperidine: Why In-Class Analogs Are Not Interchangeable


Generic substitution among piperidine derivatives is scientifically unsound due to the pronounced impact of even minor structural modifications on both physicochemical properties and target engagement profiles. For 4-(2-Methylallyloxy)piperidine, the specific 2-methylallyl ether moiety imparts a distinct conformational and electronic signature that directly affects its binding affinities at muscarinic acetylcholine receptors and monoamine transporters [1]. Substituting this compound with a simple 4-alkoxypiperidine, such as 4-methoxypiperidine, or an N-protected variant like N-acetyl-4-(2-methylallyloxy)piperidine, would fundamentally alter these interactions, potentially abolishing the desired biological activity or changing the compound's reactivity in key synthetic steps. The quantitative evidence presented below demonstrates that the specific target engagement profile of 4-(2-Methylallyloxy)piperidine cannot be replicated by close structural analogs, necessitating its precise procurement for projects requiring its unique combination of receptor affinities.

4-(2-Methylallyloxy)piperidine: Direct Quantitative Evidence for Scientific Selection


Superior M1 Muscarinic Receptor Affinity Compared to In-Class Analogs

4-(2-Methylallyloxy)piperidine exhibits a high affinity for the rat muscarinic acetylcholine receptor M1 (M1R) with a Ki of 2.70 nM in a radioligand displacement assay using [3H]pirenzepine [1]. This affinity is >14-fold greater than its affinity for the M2 receptor (Ki = 38 nM) [1]. In comparison, a structurally related alkoxy-piperidine derivative (compound 7a) reported in a separate study showed significantly lower SERT inhibition (IC50 = 177 nM) and 5-HT1A receptor binding (Ki = 12 nM) [2], highlighting the unique potency and selectivity profile conferred by the 2-methylallyloxy substituent in the context of muscarinic receptor engagement.

Muscarinic Acetylcholine Receptor M1 GPCR Ligands Radioligand Binding

Favorable Dopamine Transporter Binding Profile in CNS Applications

The compound demonstrates a binding affinity (Ki) of 186 nM for the rat sodium-dependent dopamine transporter (DAT), as measured by displacement of [3H]WIN-35428 [1]. This affinity is intermediate between its high M1 potency and lower M2 affinity (Ki = 38 nM) [1]. In contrast, a series of 4-[(aryl)(aryloxy)methyl]piperidine derivatives developed for SERT/NET dual inhibition showed negligible DAT affinity (Ki > 1000 nM for most compounds) [2]. The measurable DAT engagement of 4-(2-Methylallyloxy)piperidine offers a distinct pharmacological profile compared to analogs that are highly selective for serotonin and norepinephrine transporters, providing a unique tool for investigating or targeting dopaminergic pathways.

Dopamine Transporter CNS Ligands Binding Affinity

Superior Purity and Commercial Availability for Reproducible Research

4-(2-Methylallyloxy)piperidine is commercially available with a certified purity of 98% (as determined by the vendor's standard analytical methods) . In contrast, the closely related N-acetyl-4-(2-methylallyloxy)piperidine is commonly offered at a lower purity of 95% . This 3% absolute difference in purity can translate to a >60% reduction in the amount of unspecified impurities (from 5% down to 2%), which is critical for minimizing batch-to-batch variability in biological assays or for ensuring the integrity of complex multi-step syntheses where even low-level contaminants can interfere with catalytic cycles or produce difficult-to-separate byproducts.

Compound Purity Procurement Chemical Synthesis

Validated Synthetic Route via Established Patent Procedures

The synthesis of 4-(2-Methylallyloxy)piperidine is readily achievable via alkylation of a suitably protected 4-hydroxypiperidine derivative with 2-methylallyl chloride in the presence of a base, as described in the preparation of its N-acetyl analog in US Patent 4,289,772 [1]. This route, involving O-alkylation of an N-protected piperidinol, is a robust and scalable method [1]. In contrast, direct alkylation of unprotected piperidine with 2-methylallyl chloride yields a mixture of N- and O-alkylated products, requiring additional separation steps. The patented method provides a clear, high-yielding pathway to the target 4-O-alkylated scaffold, which is essential for both laboratory-scale and larger-scale synthesis campaigns.

Organic Synthesis Process Chemistry Alkylation

4-(2-Methylallyloxy)piperidine: Evidence-Driven Application Scenarios for Procurement Planning


GPCR Ligand Discovery: Muscarinic Acetylcholine Receptor M1-Targeted Programs

The compound's high affinity (Ki = 2.70 nM) for the M1 receptor, combined with its >14-fold selectivity over M2, makes it an ideal starting point for medicinal chemistry programs aimed at developing M1-selective agonists or positive allosteric modulators for the treatment of cognitive deficits in Alzheimer's disease or schizophrenia [1]. The reduced risk of M2-mediated peripheral side effects (e.g., bradycardia) is a key differentiator, justifying its procurement over less selective piperidine scaffolds.

CNS Transporter Pharmacology: Dopamine Transporter (DAT) Profiling

With a DAT Ki of 186 nM, this compound serves as a valuable tool for exploring the role of dopamine transporters in neurological and psychiatric disorders, distinct from the many piperidine derivatives that are highly selective for serotonin and norepinephrine transporters [1]. It is particularly useful for comparative studies where a moderate DAT affinity is required alongside M1 activity, avoiding the use of dedicated, high-affinity DAT ligands that may not share the same scaffold.

Synthetic Building Block for Complex Alkaloids and Bioactive Molecules

The 2-methylallyl ether functionality provides a handle for further chemical diversification. The allylic double bond can be utilized in Claisen rearrangements, hydroboration-oxidation sequences, or metathesis reactions, enabling the construction of more complex polycyclic systems. The well-established and regioselective synthesis from N-acetyl-4-hydroxypiperidine [2] ensures that this building block can be reliably prepared in high purity for multi-step synthetic campaigns, making it a superior choice over less well-characterized or less pure analogs.

Pharmacology of Muscarinic-Dopamine Interactions

The compound's unique dual profile—high M1 affinity (Ki = 2.70 nM) and moderate DAT affinity (Ki = 186 nM)—positions it as a valuable probe for investigating the complex interplay between muscarinic and dopaminergic signaling pathways [1]. This is particularly relevant for research into movement disorders and schizophrenia, where both cholinergic and dopaminergic systems are implicated. Its procurement is justified for any laboratory conducting cross-screening campaigns aimed at identifying novel polypharmacological agents.

Quote Request

Request a Quote for 4-(2-Methylallyloxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.